molecular formula C9H9ClFNO B13056895 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one

1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one

Cat. No.: B13056895
M. Wt: 201.62 g/mol
InChI Key: NZOIEZZSVUFYRT-UHFFFAOYSA-N
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Description

1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClFNO This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorine atom

Preparation Methods

The synthesis of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired amino ketone. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-one can be compared with other similar compounds such as:

    1-Amino-1-(3-chlorophenyl)propan-2-one: Lacks the fluorine substituent, which can affect its chemical reactivity and biological activity.

    1-Amino-1-(3-fluorophenyl)propan-2-one: Lacks the chlorine substituent, which can also influence its properties.

    1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-one: Has a different position of the fluorine substituent, which can lead to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-amino-1-(3-chloro-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3

InChI Key

NZOIEZZSVUFYRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)F)N

Origin of Product

United States

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